molecular formula C20H20N4O B2489893 N-(3-methylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900003-31-8

N-(3-methylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2489893
CAS No.: 900003-31-8
M. Wt: 332.407
InChI Key: BLYBSBOPMDVGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide ( 900003-31-8) is a high-purity chemical compound with the molecular formula C20H20N4O and a molecular weight of 332.4 g/mol. It is supplied with a minimum purity of 90%+ for research applications . This compound belongs to the pyrrolo[1,2-a]pyrazine chemical class, a scaffold of significant interest in medicinal chemistry due to its presence in molecules with diverse biological activities. Related pyrrolopyrazine and pyrazine-carboxamide derivatives have been investigated for their potential as protein-protein interaction modulators, such as in the PD-1/PD-L1 pathway, which is a critical target in immuno-oncology research . Furthermore, structurally similar pyrazine-2-carboxamide compounds have demonstrated valuable biological properties in scientific studies, including potent antibacterial activity against extensively drug-resistant (XDR) bacterial pathogens and the ability to act as abiotic elicitors to significantly increase flavonoid production in plant cell cultures . The presence of both pyrrolopyrazine and pyridine rings in its structure makes it a versatile building block for developing novel therapeutic agents and probing biological mechanisms. This product is intended For Research Use Only and is not for human or diagnostic use. Researchers are encouraged to consult the available safety data and handle this material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-(3-methylphenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-15-4-2-5-17(14-15)22-20(25)24-13-12-23-11-3-6-18(23)19(24)16-7-9-21-10-8-16/h2-11,14,19H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYBSBOPMDVGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Amino Acid Derivatives

A common method involves cyclizing dipeptide-like precursors. For instance, diketopiperazine (DKP) intermediates can undergo aldol condensation with 1,3-dicarbonyl compounds or alkynyl aldehydes, followed by pyrrole annulation. In one study, Au(PPh)₃Cl/AgBF₄ catalyzed the 5-endo cyclization of aldol adducts to form bicyclic pyrrolodiketopiperazines in yields up to 68%. Adapting this to pyrrolo[1,2-a]pyrazine would require:

  • Step 1 : Condensation of a pyrazine-2-carboxylic acid derivative with a pyrrole-containing amine.
  • Step 2 : Gold-catalyzed cyclization at 60–110°C in THF or toluene.

Oxidative Ring Closure

Patents describe oxidative methods for pyrrolopyrazines using peracids (e.g., p-nitroperbenzoic acid) in chloroform at 20°C. For example, oxidizing a piperazine precursor yielded pyrrolo[3,4-b]pyrazine derivatives, which could be functionalized further. This approach may require:

  • Precursor : A substituted pyrazine with an adjacent amine group.
  • Conditions : 5–10 mol% peracid in chlorinated solvents.

Carboxamide Functionalization

The N-(3-methylphenyl)carboxamide group is installed via amide bond formation.

Chloroformate-Mediated Coupling

A patent describes reacting hydroxy-pyrrolopyrazines with phenyl chloroformate in pyridine at 45°C to form phenoxycarbonyloxy intermediates. Subsequent reaction with 3-methylaniline would yield the carboxamide.

  • Example : 5-hydroxy-6-(6-methylpyridazin-3-yl)-7-oxopyrrolo[3,4-b]pyrazine reacted with phenyl chloroformate, followed by 1-methylpiperazine, to form a carbamate derivative.

Direct Aminolysis

Activating the carboxylic acid (e.g., as an acid chloride) allows reaction with 3-methylaniline. For instance, treating pyrrolo[1,2-a]pyrazine-2-carbonyl chloride with the aniline in dichloromethane and triethylamine could achieve the coupling.

Integrated Synthetic Pathways

Combining the above steps, two routes emerge:

Route A: Cyclization-First Approach

  • Synthesize pyrrolo[1,2-a]pyrazine-2-carboxylic acid via Au-catalyzed cyclization.
  • Convert to acid chloride using SOCl₂.
  • Couple with 3-methylaniline in CH₂Cl₂/Et₃N.
  • Introduce pyridin-4-yl via Suzuki coupling.

Route B: Late-Stage Functionalization

  • Prepare 1-(pyridin-4-yl)pyrrolo[1,2-a]pyrazine via nucleophilic substitution.
  • Oxidize to the carboxylic acid using KMnO₄.
  • Perform amide coupling with 3-methylaniline using EDC/HOBt.

Comparative Analysis of Methods

Parameter Route A Route B
Cyclization Yield 68% (Au catalysis) N/A (Pyridine substitution first)
Amide Formation 75–85% (acid chloride) 70–80% (EDC/HOBt)
Total Steps 4 3
Key Advantage High-purity core formation Fewer functional group interferences

Challenges and Optimization Opportunities

  • Cyclization Efficiency : Gold catalysts, while effective, are costly. Screening Fe or Cu catalysts could reduce expenses.
  • Amide Coupling : EDCl/HOBt may outperform chloroformates in minimizing side reactions.
  • Purification : Chromatography is often needed due to polar intermediates; crystallization conditions should be explored.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halides or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Pyrrolo[1,2-a]pyrazine Derivatives

  • 7-Bromo-4-ethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-1-one (CAS: 1159982-97-4): Shares the pyrrolo[1,2-a]pyrazine core but replaces the carboxamide with a ketone group.
  • N-(3-Methylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide : The pyridine and 3-methylphenyl groups may improve π-π stacking and hydrophobic interactions in target binding.

Pyrazolo[3,4-b]pyridine Derivatives

  • N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (): Features a pyrazolo[3,4-b]pyridine scaffold with phenyl and acetylhydrazide substituents. The planar pyridine-pyrazole system may confer stronger aromatic interactions but reduced solubility compared to the saturated pyrrolopyrazine core of the target compound .
  • N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3): Higher molecular weight (374.4 g/mol) due to multiple methyl and phenyl groups, which could hinder blood-brain barrier penetration relative to the target compound’s simpler substituents .
Substituent Effects
  • Trifluoromethyl and Chloro Groups : Compounds like 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (CAS: 866137-49-7) utilize halogenated pyridines to enhance metabolic stability and electronegativity. The target compound’s pyridin-4-yl group lacks halogens, suggesting a trade-off between stability and synthetic accessibility .
  • 3-Methylphenyl vs. The target compound’s 3-methylphenyl group prioritizes hydrophobic interactions over hydrogen bonding .
Pharmacological Implications
  • Kinase Inhibition: Pyrimido[4,5-d]pyrimidinone derivatives (e.g., Compound 3b, ) with acrylamide warheads target covalent kinase inhibition.
  • Solubility and Bioavailability : The saturated pyrrolopyrazine core in the target compound likely improves aqueous solubility compared to fully aromatic systems like pyrazolo[3,4-b]pyridines. For example, N-(2,4-dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (CAS: 900262-41-1) uses methoxy groups to enhance solubility, a strategy absent in the target compound .

Research Findings and Trends

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s pyrrole-carboxamide (35% yield, 98% purity), though the pyrrolopyrazine core may require additional cyclization steps .
  • SAR Insights : Replacement of the pyridin-4-yl group with a trifluoromethylpyridine (as in ) could enhance potency but complicate synthesis. Conversely, substituting the 3-methylphenyl with a methoxy group (as in ) might improve solubility without sacrificing activity .
  • Unresolved Questions : Direct biological data for the target compound is lacking. Future studies should evaluate its kinase selectivity, metabolic stability, and cytotoxicity relative to analogs like pyrazolo[3,4-b]pyridines .

Biological Activity

N-(3-methylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex heterocyclic compound with potential therapeutic applications. Its unique structural features enable it to interact with various biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in specific disease models, and structure-activity relationships (SAR).

Structural Characteristics

The compound features a pyrrolo[1,2-a]pyrazine core with a carboxamide functional group and substituents that enhance its biological activity. The presence of the pyridine ring is significant for its interactions with biological targets.

Research indicates that this compound may exert its effects through multiple mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), crucial for DNA synthesis and cell proliferation.
  • Kinase Inhibition : Studies have highlighted its potential as a selective inhibitor of PKMYT1 kinase, which regulates CDK1 phosphorylation. This inhibition can lead to reduced cancer cell proliferation and increased apoptosis in cancer models .

Efficacy in Cancer Models

The compound has demonstrated significant activity in various cancer cell lines. In vitro assays revealed the following IC50 values:

CompoundTargetIC50 (μM)
This compoundPKMYT10.011
Analog 22PKMYT10.69
Analog 25PKMYT10.012

These results indicate that modifications to the structure can significantly affect potency against PKMYT1 .

Structure-Activity Relationship (SAR)

The SAR studies have been pivotal in understanding how different substitutions on the core structure influence biological activity. For instance:

  • Alkyl Substitutions : Variations in the alkyl groups attached to the carboxamide nitrogen have shown variable impacts on potency. For example, replacing the NH2 group with a methyl group resulted in a dramatic increase in potency.
  • Pyridine Modifications : Alterations in the pyridine ring also play a crucial role; certain substitutions enhance selectivity towards PKMYT1 over other kinases like EPHB3 .

Case Studies

Recent studies have explored the therapeutic potential of this compound in various disease models:

  • Cancer Treatment : In preclinical models of breast cancer, the compound showed a significant reduction in tumor growth when administered at specific dosages.
  • Neurodegenerative Diseases : There is emerging evidence suggesting that this compound may also have neuroprotective properties by modulating kinase activities involved in neuroinflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.